molecular formula C11H12N2O3S B11170916 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide CAS No. 91088-14-1

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B11170916
CAS No.: 91088-14-1
M. Wt: 252.29 g/mol
InChI Key: VAPSCRDGGQHWOG-UHFFFAOYSA-N
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Description

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a 5-methyl-1,2-oxazole moiety. The presence of the oxazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can be achieved through a multi-step process. One common method involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl)acetamide. This intermediate undergoes cyclodehydration in sulfuric acid to yield 2-methyl-5-phenyloxazole. The oxazole derivative is then subjected to sulfochlorination using thionyl chloride and chlorosulfonic acid, followed by treatment with aqueous ammonia to obtain the target compound .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce waste. The combination of cyclization and sulfochlorination in one-pot conditions can streamline the process and minimize the formation of acidic waste .

Chemical Reactions Analysis

Types of Reactions

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially yielding amine derivatives.

    Substitution: The benzene ring and oxazole moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzene and oxazole derivatives.

Scientific Research Applications

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has several applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of human carbonic anhydrase II. This enzyme plays a crucial role in various physiological processes, including the regulation of intraocular pressure. By inhibiting this enzyme, the compound can potentially reduce intraocular pressure, making it a candidate for glaucoma treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit human carbonic anhydrase II sets it apart from other similar compounds .

Properties

CAS No.

91088-14-1

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

4-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C11H12N2O3S/c1-8-3-5-10(6-4-8)17(14,15)13-11-7-9(2)16-12-11/h3-7H,1-2H3,(H,12,13)

InChI Key

VAPSCRDGGQHWOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C

solubility

28.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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